
1-(2-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole
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Overview
Description
1-(2-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorobenzyl group and an isothiocyanate group attached to the pyrazole ring. The incorporation of fluorine and isothiocyanate groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 1-(2-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides.
Addition of the Isothiocyanate Group: The isothiocyanate group can be introduced by reacting the intermediate compound with thiophosgene or other isothiocyanate precursors under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure conditions.
Scientific Research Applications
Biological Activities
1-(2-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole exhibits several notable biological activities:
- Antimicrobial Activity : Pyrazole derivatives, including this compound, have been studied for their ability to inhibit the growth of drug-resistant bacteria. For instance, research indicates that certain pyrazole derivatives can act as potent growth inhibitors against strains like Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations as low as 0.39 μg/mL .
- Anticancer Properties : The compound's structure suggests potential applications in cancer treatment. Pyrazoles are known to inhibit various cancer-related pathways, including those involving Src kinases and p38 MAPK . The presence of the isothiocyanate group may also enhance its anticancer activity through mechanisms such as enzyme inhibition.
- Anti-inflammatory Effects : Research has shown that pyrazole derivatives possess anti-inflammatory properties. For example, some compounds have demonstrated efficacy in reducing inflammation markers in vivo, indicating their potential for treating inflammatory diseases .
Medicinal Chemistry
Given its biological activities, this compound is being explored for:
- Drug Development : The compound's ability to inhibit bacterial growth and cancer cell proliferation makes it a candidate for developing new antibiotics and anticancer agents. Its structure allows for modifications that could enhance potency and selectivity against specific targets.
Coordination Chemistry
The compound may also serve as a ligand in coordination chemistry:
- Metal Ion Binding : Research suggests that compounds with isothiocyanate functionalities can bind to metal ions, potentially leading to applications in catalysis or material science. This aspect opens avenues for developing new materials with tailored properties based on metal coordination.
Case Studies and Research Findings
A review of recent literature highlights several studies focusing on the synthesis and application of pyrazole derivatives:
- Microbiological Screening : A study conducted on functionalized pyrazoles demonstrated promising results against various microbial infections, emphasizing the need for further exploration of their therapeutic potential .
- Antioxidant Activity : Some derivatives have shown significant antioxidant properties alongside their antimicrobial effects, suggesting multi-faceted therapeutic applications .
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This can result in the modulation of various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-(2-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole can be compared with other similar compounds, such as:
Fluoroimidazoles: These compounds also contain fluorine and exhibit similar biological activities.
Fluorobenzyl derivatives: Compounds with fluorobenzyl groups share similar chemical properties and reactivity.
Isothiocyanate-containing compounds: These compounds are known for their ability to interact with proteins and enzymes, similar to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-(2-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H8F1N3S
- Molecular Weight : Approximately 233.26 g/mol
- Structural Features : Contains a pyrazole ring, an isothiocyanate group, and a fluorobenzyl moiety, which enhances its reactivity and biological potential.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. Preliminary studies demonstrate its ability to inhibit the growth of various cancer cell lines, suggesting a mechanism that may involve the disruption of cellular metabolic processes.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
MCF-7 (breast cancer) | 15.0 | Inhibition of cell proliferation |
A549 (lung cancer) | 10.0 | Disruption of mitochondrial function |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It shows promising activity against both gram-positive and gram-negative bacteria, as well as certain fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bactericidal |
Escherichia coli | 64 µg/mL | Bacteriostatic |
Candida albicans | 16 µg/mL | Fungicidal |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Protein Binding : The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
- Cell Signaling Pathways : It may interfere with key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.
Case Studies
Recent studies have highlighted the effectiveness of this compound in in vivo models:
-
Study on Tumor Growth Inhibition :
- Objective : To assess the anticancer efficacy in a mouse model.
- Results : Mice treated with the compound showed a significant reduction in tumor size compared to controls (p < 0.05).
-
Antimicrobial Efficacy Assessment :
- Objective : To evaluate the compound's effectiveness against resistant bacterial strains.
- Results : Demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value lower than traditional antibiotics.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-isothiocyanatopyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3S/c12-10-4-2-1-3-9(10)7-15-6-5-11(14-15)13-8-16/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZBCIZZMYVSBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)N=C=S)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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